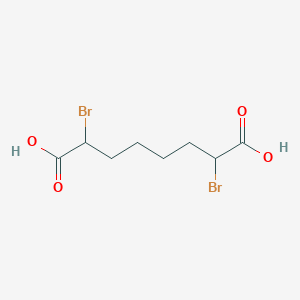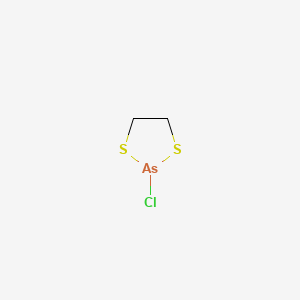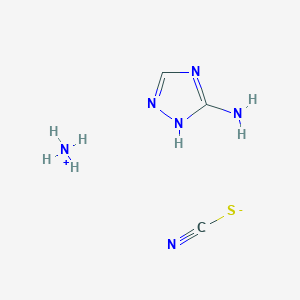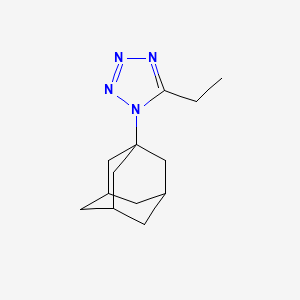![molecular formula C11H18O3 B14173491 Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate CAS No. 922724-80-9](/img/structure/B14173491.png)
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is an organic compound with a complex structure It is characterized by the presence of a methyl group, an allyl ether, and a hex-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl ether can undergo nucleophilic substitution reactions to form different ethers.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate involves its interaction with specific molecular targets. The allyl ether group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed to release the corresponding carboxylic acid, which may exert biological effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure but with a cyclohexene ring.
(2R,4R)-4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a hex-2-enoate moiety.
Uniqueness
Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
922724-80-9 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl (4R)-4-methyl-6-prop-2-enoxyhex-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-8-14-9-7-10(2)5-6-11(12)13-3/h4-6,10H,1,7-9H2,2-3H3/t10-/m0/s1 |
Clé InChI |
WCZHJEAZMDEZCQ-JTQLQIEISA-N |
SMILES isomérique |
C[C@H](CCOCC=C)C=CC(=O)OC |
SMILES canonique |
CC(CCOCC=C)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-enyl 1-(3-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14173409.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)


![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)


![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)


phosphane](/img/structure/B14173479.png)
